molecular formula C14H20ClN3 B12221625 benzyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine

benzyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B12221625
M. Wt: 265.78 g/mol
InChI Key: HQAMYGXFRVUSFP-UHFFFAOYSA-N
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Description

Benzyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a benzyl group attached to a pyrazole ring, which is further substituted with an isopropyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine typically involves the condensation of benzylamine with a suitable pyrazole derivative. One common method is the reaction of benzylamine with 1-isopropyl-3-pyrazolecarboxaldehyde under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound with consistent quality. The use of automated reactors and optimized reaction conditions can further enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Benzyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of benzyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical reactions, influencing cellular processes and pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-1H-pyrazol-3-amine: Similar structure but lacks the isopropyl group.

    1-Isopropyl-3-pyrazolecarboxaldehyde: Precursor in the synthesis of benzyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine.

    Benzylamine: Basic structure without the pyrazole ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzyl and isopropyl groups on the pyrazole ring enhances its reactivity and potential for forming diverse derivatives .

Biological Activity

Benzyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzyl group linked to a 1-isopropyl-1H-pyrazol-3-yl moiety through a methylamine backbone. Its structural formula can be represented as follows:

C13H17N3\text{C}_{13}\text{H}_{17}\text{N}_{3}

This unique structure allows it to interact with various biological targets, influencing enzyme activity and cellular processes.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, contributing to its anticancer properties.
  • Receptor Binding : It may bind to certain receptors, modulating their activity and affecting cellular signaling pathways .

Preliminary studies suggest that the compound's interaction with molecular targets can lead to significant biological effects, such as reduced tumor growth and enhanced antimicrobial activity.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. It is believed to interfere with microbial cell wall synthesis, which is crucial for the survival of bacteria. The compound's effectiveness against various pathogens highlights its potential as a therapeutic agent in treating infections.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has exhibited cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
MIA PaCa-226Induction of apoptosis
A54949.85Inhibition of mTORC1 activity
SU-DHL-120ALK inhibition

These findings suggest that this compound may act through different pathways, including apoptosis induction and modulation of autophagy .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antiproliferative Effects : In vitro studies demonstrated that this compound significantly inhibited the growth of cancer cells, suggesting its potential use in cancer therapy. For example, it showed an IC50 value of 20 nM against anaplastic large cell lymphoma cell lines .
  • Autophagy Modulation : Research indicated that the compound could increase basal autophagy while disrupting autophagic flux under nutrient-deprived conditions, highlighting its dual role as an autophagy modulator and anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of both the benzyl and isopropyl groups significantly influences its reactivity and interaction with biological targets. Compounds with similar structures have been evaluated for their pharmacological profiles, demonstrating varying degrees of potency based on structural modifications .

Properties

Molecular Formula

C14H20ClN3

Molecular Weight

265.78 g/mol

IUPAC Name

1-phenyl-N-[(1-propan-2-ylpyrazol-3-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C14H19N3.ClH/c1-12(2)17-9-8-14(16-17)11-15-10-13-6-4-3-5-7-13;/h3-9,12,15H,10-11H2,1-2H3;1H

InChI Key

HQAMYGXFRVUSFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=N1)CNCC2=CC=CC=C2.Cl

Origin of Product

United States

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